molecular formula C12H12F3NO3 B2505801 Tfm-PsiPro-OBn (S,S) CAS No. 1228376-92-8

Tfm-PsiPro-OBn (S,S)

Cat. No. B2505801
M. Wt: 275.227
InChI Key: RZKOYOIHUHJSRY-ONGXEEELSA-N
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Description

Tfm-PsiPro-OBn (S,S) is a chemical compound with the molecular formula C12H12F3NO3 . It is a building block that can be used for the direct implementation of a trifluoromethylated amino acid (Tfm-Aaa) at the N-terminus of a peptide . The trifluoromethyl group reduces the nucleophilicity of the amino function to a level that no further protection (e.g. by Boc, Fmoc or Z) is necessary .


Synthesis Analysis

For the introduction of this Tfm amino acid within the sequence, the design of a dipeptide building block is required (Fmoc-Aaa-Tfm-Aaa), which can then be incorporated in a peptide sequence by standard SPPS methodologies .

properties

IUPAC Name

benzyl (2S,4S)-2-(trifluoromethyl)-1,3-oxazolidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO3/c13-12(14,15)11-16-9(7-19-11)10(17)18-6-8-4-2-1-3-5-8/h1-5,9,11,16H,6-7H2/t9-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZKOYOIHUHJSRY-ONGXEEELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(O1)C(F)(F)F)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N[C@@H](O1)C(F)(F)F)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4S)-4-Trifluoromethyl-pseudoproline-benzyl ester

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